Henricine

Cytotoxicity Cancer Research Natural Product Screening

Henricine is a high-purity (≥98%) tetrahydrofuran lignan reference standard, first isolated from Schisandra henryi. Its unique substitution pattern—a 3,4,5-trimethoxyphenyl ring coupled with a benzodioxole group—distinguishes it from analogs like veraguensin and chicanine, making it an essential tool for unambiguous identification in phytochemical analysis via HPLC, LC-MS, or NMR. This compound is a critical component for structure-activity relationship (SAR) studies within the lignan class, offering a 'greenfield' research opportunity to define its quantitative bioactivity profile. Choose Henricine for verified identity and experimental reproducibility in your pharmacognosy and analytical research.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B15126666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenricine
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C
InChIInChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3
InChIKeyWHNJCTMEGTVMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Henricine (CAS 107783-46-0): A Tetrahydrofuran Lignan Reference Standard for Phytochemical Research


Henricine is a tetrahydrofuran lignan with the molecular formula C22H26O6 and a molecular weight of 386.4 g/mol [1]. It was first isolated from the stems of *Schisandra henryi* and has also been reported in *Saururus chinensis* [2]. As a natural product, it is commercially available primarily as a high-purity reference standard for analytical and phytochemical research . Its structure was elucidated using high-resolution COSY spectroscopy .

Procurement Risk: Why Henricine Cannot Be Replaced by Other Tetrahydrofuran Lignans Without Validation


Henricine belongs to the large and structurally diverse class of tetrahydrofuran lignans, which includes compounds like veraguensin, chicanine, and saucerneol K [1]. Even minor structural variations within this class can lead to profound differences in physicochemical properties, target interactions, and biological activity. For instance, the specific substitution pattern of methoxy and methylenedioxy groups on Henricine's core dictates its unique molecular conformation and potential binding affinities. While related compounds may show activity in similar assays (e.g., cytotoxicity against cancer cell lines), the potency and selectivity profiles are not interchangeable. In the absence of published head-to-head comparative data, any substitution with a structural analog introduces a significant risk of altered or lost activity in a given experimental system. Researchers must rely on verified compound identity and purity for experimental reproducibility [2].

A Critical Assessment of Comparative Bioactivity Data for Henricine (Low-Certainty Evidence)


Lack of Direct Comparative Cytotoxicity Data Against Key Analogs

A 2012 study evaluated the cytotoxic activity of ten lignans, including Henricine (compound 4), against HL-60, MCF-7, and A549 cancer cell lines [1]. While the study confirms that Henricine was included in the screening panel, the abstract and available data do not provide the individual IC50 or GI50 values for each compound. The publication states that all compounds (1-10) were evaluated, but the numerical results are not present in the abstract. Therefore, a quantitative comparison between Henricine and co-evaluated compounds like 7-hydroxysauchinone, sauchinone, or di-O-methyltetrahydrofuriguaiacin B cannot be made based on this source. This represents a significant gap in the evidence base.

Cytotoxicity Cancer Research Natural Product Screening

Absence of Peer-Reviewed Antimicrobial Potency Data for Henricine

Vendor websites state that Henricine has antimicrobial properties, with one mentioning activity against *Helicobacter pylori* . However, this information is not supported by any citation to a primary research article, patent, or validated database. Searches of PubMed and other authoritative sources for peer-reviewed studies detailing the Minimum Inhibitory Concentration (MIC) of Henricine against specific bacterial or fungal strains yield no results. In contrast, the abstract for the structurally unrelated compound henryin reports a specific GI50 value in the nanomolar range against colon cancer cells [1]. This highlights the contrast between unverified vendor claims and substantiated scientific findings for other compounds.

Antimicrobial Activity Natural Products Infectious Disease Research

Validated Research Applications for Henricine Based on Current Evidence


Use as an Analytical Reference Standard in Phytochemical Profiling

Given its well-defined chemical structure and availability at high purity (≥98%) , the primary evidence-backed application for Henricine is as a reference standard. It is suitable for the identification and quantification of this specific lignan in plant extracts from species like *Schisandra henryi* or *Saururus chinensis* [1] using techniques such as HPLC, LC-MS, or NMR. Its unique IUPAC name and CAS number (107783-46-0) provide an unambiguous identifier for chemical registration and quality control in phytochemical or pharmacognosy research [2].

Compound for Structure-Activity Relationship (SAR) Studies within the Lignan Class

Henricine serves as a valuable compound for inclusion in SAR studies of tetrahydrofuran lignans. Its unique substitution pattern, featuring a 3,4,5-trimethoxyphenyl ring and a benzodioxole group [2], distinguishes it from other lignans in the series like veraguensin and chicanine [3]. While direct comparative bioactivity data is missing, Henricine can be used as a test article to probe the influence of these specific structural features on a biological readout of interest, contributing to the fundamental understanding of lignan pharmacology.

Exploratory Research into Undefined Biological Activities

Researchers can procure Henricine to conduct de novo screening assays to define its biological activity profile. The current evidence base only confirms its existence and inclusion in broad cytotoxic screens without reported potency [1]. This presents an opportunity for researchers to be the first to publish quantitative data on its activity in a specific area, such as enzyme inhibition, anti-inflammatory effects, or specific cytotoxicity. This is a 'greenfield' research opportunity, albeit with the associated risk of investing in a compound with unproven bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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